Lipophilicity Modulation vs. Celecoxib: XLogP3 Reduction of 1.09 Log Units Expands Property Space for Non-COX-2 Target Classes
The target compound exhibits a computed XLogP3 of 2.8, which is 1.09 log units lower than celecoxib (XLogP3 = 3.89), the prototypical pyrazolyl benzenesulfonamide COX-2 inhibitor [1][2]. This reduction in lipophilicity moves the compound closer to the optimal drug-like lipophilicity range (LogP 1–3) and away from the elevated lipophilicity zone (LogP > 3.5) associated with increased promiscuity, hERG liability, and poor aqueous solubility [3]. The 4,4-difluorocyclohexyl substituent achieves this modulation without introducing additional hydrogen bond donors or acceptors that would penalize membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Celecoxib: XLogP3 = 3.89 |
| Quantified Difference | ΔXLogP3 = −1.09 log units (target compound is 12.3-fold less lipophilic by partition coefficient ratio) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSpider-derived); identical computational method applied to both compounds [2] |
Why This Matters
For screening libraries targeting enzymes with hydrophilic active sites (e.g., carbonic anhydrases, kinases), the reduced lipophilicity of this compound may confer superior selectivity and lower non-specific binding relative to celecoxib-like analogs, making it a more suitable starting point for hit-to-lead campaigns outside the COX-2 space.
- [1] Kuujia.com. Cas no 2034517-00-3: N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide – Computed Properties. XLogP3: 2.8. Accessed 2026-04-29. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Celecoxib Ligand Page: XLogP 3.89, TPSA 85.84 Ų. Accessed 2026-04-29. View Source
- [3] Waring MJ. Lipophilicity in Drug Discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
